5-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula and a molecular weight of approximately . This compound features a trifluoromethoxy group and a trifluoromethyl group, which contribute to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and materials science. The compound is classified under organic compounds, specifically as a nitrile derivative due to the presence of the cyano group ().
The synthesis of 5-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile typically involves several key steps:
This method allows for the efficient formation of the trifluoromethoxy and trifluoromethyl groups, which are crucial for the compound's reactivity and stability.
The molecular structure of 5-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile can be represented using various structural formulas:
C1=CC(=C(C=C1OC(F)(F)F)C#N)F
MFLGNKVMGUFLOV-UHFFFAOYSA-N
5-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile can undergo several types of chemical reactions:
The mechanism of action for 5-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile is not fully elucidated but involves interactions with biological targets through its functional groups:
5-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile has several significant applications:
The strategic incorporation of trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups into aromatic systems represents a transformative evolution in organofluorine chemistry. While monofluorinated aromatics emerged in mid-20th century pharmaceuticals, the systematic exploration of polyfluorinated benzonitriles began gaining momentum in the 1990s, driven by advances in trifluoromethylation reagents and methodologies. Lehmann's seminal 1958 report first established the critical relationship between the -CF₃ group and biological activity, demonstrating a 6-fold potency increase in serotonin uptake inhibitors when -CF₃ replaced hydrogen at the para-position of phenolic rings [2]. This discovery catalyzed decades of research into aromatic trifluoromethylation techniques, including nucleophilic (CF₃SiMe₃), radical (CF₃SO₂Na), and electrophilic (hypervalent iodine-CF₃ reagents) pathways [2] [3].
In contrast, the trifluoromethoxy group remained underutilized until the 2000s due to synthetic challenges in forming stable Ar-OCF₃ bonds. Early reagents like trifluoromethyl hypochlorite posed safety risks, but innovations such as the oxidative desulfurization-fluorination of dithiocarbonates enabled safer access to OCF₃-containing building blocks [3]. Today, approximately 15-20% of FDA-approved drugs contain fluorine, yet trifluoromethoxy-substituted compounds constitute only 1.5% of fluorinated pharmaceuticals and 2.5% of agrochemicals [3]. This scarcity underscores the untapped potential of dual-functionalized scaffolds like 5-trifluoromethoxy-2-(trifluoromethyl)benzonitrile, which combines both substituents on a benzonitrile core.
Table 1: Evolutionary Timeline of Key Fluorinated Aromatic Groups
Decade | Key Developments | Representative Compounds |
---|---|---|
1950-1960 | Discovery of -CF₃ bioactivity relationships; First aryl-CF₃ synthesis methods | Trifluoroanilines (antimalarials) |
1980-1990 | Radical trifluoromethylation methods; OCF₃ safety improvements | Riluzole (OCF₃-containing neuroprotectant) |
2000-2010 | Asymmetric trifluoromethylation; Catalytic OCF₃ introduction | Delamanid (anti-TB drug with OCF₃) |
2010-Present | Dual -CF₃/-OCF₃ strategies; Benzonitrile-based multifunctional intermediates | 5-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile |
The coexistence of -OCF₃ and -CF₃ groups on the benzonitrile scaffold creates a unique electronic and steric environment that profoundly influences molecular properties. The -CF₃ group exhibits extreme electronegativity (χ = 3.7), high lipophilicity (π = +0.88), and metabolic inertness due to strong C-F bonds. Meanwhile, the -OCF₃ group provides even greater lipophilicity (π = +1.04) and adopts an orthogonal conformation relative to the arene ring, enhancing membrane permeability and reducing steric clashes with enzymatic binding pockets [3]. This orthogonal arrangement also shields the O-CF₃ bond from nucleophilic attack, improving metabolic stability compared to alkoxy groups.
When positioned ortho to the nitrile and meta to each other (as in 5-trifluoromethoxy-2-(trifluoromethyl)benzonitrile), these substituents create a synergistic electron-withdrawing effect. The nitrile group’s electron deficiency facilitates nucleophilic displacement reactions, while the combined -I effects of -CF₃ and -OCF₃ further polarize the ring, enabling metalation at C4 or halogen exchange at C6. Critically, the dual fluorination enhances bioavailability by balancing lipophilicity parameters—a key requirement for blood-brain barrier penetration in CNS drugs [2] [3]. This explains why such motifs appear in anti-migraine drugs (Ubrogepant) and PI3K inhibitors (Alpelisib), where optimized log P values (2.5–4.0) are essential for efficacy [2].
Table 2: Physicochemical Properties of Key Substituents
Parameter | -CF₃ | -OCF₃ | -CN | Combined Effect (in Benzonitrile) |
---|---|---|---|---|
Hammett σₘ | +0.43 | +0.38 | +0.56 | Strong -I effect across ring |
Lipophilicity (π) | +0.88 | +1.04 | -0.57 | Net π ≈ +1.35 (balanced hydrophobicity) |
Conformation | Planar | Orthogonal | Linear | Steric differentiation at ortho sites |
Metabolic Stability | High | Very High | Moderate | Enhanced resistance to CYP450 oxidation |
5-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile serves as a linchpin intermediate in synthesizing complex bioactive molecules due to three reactive dimensions:
Commercial availability underscores its industrial utility:
Table 3: Commercial Derivatives and Applications
Derivative | CAS | Purity | Primary Application | Key Property Enhanced |
---|---|---|---|---|
2-Fluoro-5-(trifluoromethyl)benzonitrile | 4088-84-0 | ≥98% | Anti-cancer drug intermediates | Electrophilicity at C2-F |
2-Chloro-5-(trifluoromethyl)benzonitrile | 328-87-0 | ≥98% | Pesticide synthesis | Nucleophilic displacement at C2-Cl |
5-Fluoro-2-(trifluoromethyl)benzoic acid | 654-99-9 | 97% | Analgesic development | Carboxamide formation |
2-Methyl-5-(trifluoromethoxy)benzonitrile | 1261679-13-3 | >98% | Liquid crystal materials | Steric bulk at ortho position |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2